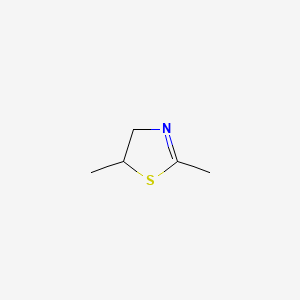![molecular formula C19H14ClFN4O2S B14159623 N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide CAS No. 828276-14-8](/img/structure/B14159623.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a naphthalene sulfonamide group, and a chlorofluorobenzyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorination and fluorination of benzyl chloride under controlled conditions.
Formation of 1H-1,2,4-triazole: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The 2-chloro-6-fluorobenzyl chloride is then reacted with the triazole intermediate in the presence of a base to form the desired benzyl triazole derivative.
Sulfonation: Finally, the benzyl triazole derivative is subjected to sulfonation using naphthalene-2-sulfonyl chloride in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The triazole ring and naphthalene sulfonamide moiety can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can form new bonds with other aromatic or heterocyclic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the triazole and naphthalene rings.
Aplicaciones Científicas De Investigación
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and naphthalene sulfonamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonamide: Shares the sulfonamide group but lacks the triazole and chlorofluorobenzyl moieties.
1H-1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Chlorofluorobenzyl derivatives: Compounds with similar benzyl groups but different functional groups.
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, naphthalene sulfonamide group, and chlorofluorobenzyl moiety allows for diverse interactions and applications that are not observed in simpler or less functionalized analogs.
Propiedades
Número CAS |
828276-14-8 |
|---|---|
Fórmula molecular |
C19H14ClFN4O2S |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H14ClFN4O2S/c20-17-6-3-7-18(21)16(17)11-25-12-22-19(23-25)24-28(26,27)15-9-8-13-4-1-2-5-14(13)10-15/h1-10,12H,11H2,(H,23,24) |
Clave InChI |
AAFDTWHYYGSNRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)


![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)
![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)

![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)



![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)


![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
